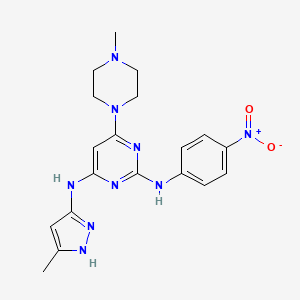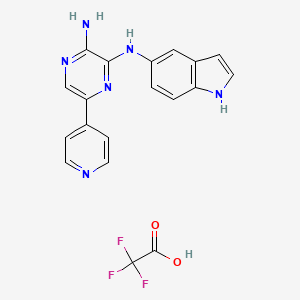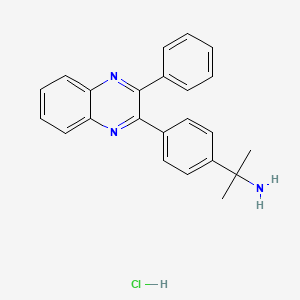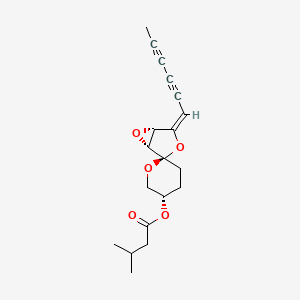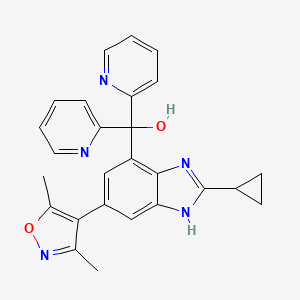
Alobresib
Übersicht
Beschreibung
GS-5829 is an oral small-molecule investigational inhibitor of the bromodomain and extraterminal (BET) family of proteins. BET proteins regulate the transcription of key oncogenes, including MYC, which are involved in cancer cell growth. GS-5829 has been conceptualized for the treatment of solid tumors and hematologic malignancies .
Wissenschaftliche Forschungsanwendungen
Es hat Aktivität gegen chronisch lymphatische Leukämie, metastasierenden kastrationsresistenten Prostatakrebs und andere solide Tumoren und hämatologische Malignome gezeigt . In präklinischen Studien hat GS-5829 die Fähigkeit gezeigt, die Proliferation von Krebszellen zu hemmen, Apoptose zu induzieren und die Expression von wichtigen Onkogenen wie MYC zu reduzieren . Zusätzlich wurde GS-5829 in Kombination mit anderen Inhibitoren, wie dem Bruton-Tyrosinkinase-Inhibitor GS-4059, bewertet, um seine Wirksamkeit bei der Krebsbehandlung zu verbessern .
Wirkmechanismus
GS-5829 entfaltet seine Wirkung durch selektive Bindung an die Bromodomänen von BET-Proteinen, die an der Regulation der Gentranskription beteiligt sind. Durch die Bindung an diese Bromodomänen blockiert GS-5829 die Rekrutierung des positiven Transkriptionselongationsfaktors b an Androgenrezeptor-Zielgene und hemmt so die Transkription dieser Gene . Dies führt zur Herunterregulierung von Onkogenen wie MYC und zur Hemmung des Wachstums von Krebszellen . Zu den molekularen Zielen und Wegen, die am Wirkmechanismus von GS-5829 beteiligt sind, gehören die Bromodomänen von BET-Proteinen, der Androgenrezeptor-Signalweg und das MYC-Onkogen .
Wirkmechanismus
Target of Action
Alobresib is a BET bromodomain inhibitor . It primarily targets the BET bromodomain proteins BRD2, BRD3, BRD4, and BRDT . These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and function .
Mode of Action
This compound acts by reversibly binding to the BET bromodomain proteins . This binding prevents the protein-protein interaction between BET proteins and acetylated histones and transcription factors . This disruption in interaction leads to changes in gene expression, particularly affecting those genes that are crucial for cell proliferation and survival .
Biochemical Pathways
It is known that bet proteins, especially brd4, are involved in various diseases, including cancer and inflammatory diseases . By inhibiting BET proteins, this compound may affect multiple pathways involved in these diseases .
Pharmacokinetics
The pharmacokinetic properties of this compound are still under investigation . Preliminary studies suggest that this compound exhibits excellent oral bioavailability . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its half-life and clearance rate, are yet to be fully characterized .
Result of Action
This compound has demonstrated significant anti-proliferative effects in various cancer cell lines . For instance, it has been shown to inhibit cell proliferation in primary uterine serous carcinoma cell lines . In addition, this compound impairs tumor growth in xenograft models . It also significantly reduces the expression of c-Myc, a protein that is often overexpressed in various types of cancer .
Action Environment
Ongoing clinical trials are expected to provide more insights into these aspects .
Biochemische Analyse
Biochemical Properties
Alobresib interacts with the BET bromodomain proteins BRD2, BRD3, BRD4, and BRDT . These proteins are involved in the regulation of gene expression through their ability to recognize and bind to acetylated histones . By binding to these proteins, this compound can disrupt their function and alter the expression of certain genes .
Cellular Effects
This compound has been shown to inhibit cell proliferation in primary uterine serous carcinoma cell lines . It also decreases the levels of certain proteins like Blk and Myc, and increases the levels of IκBα in patient-derived chronic lymphocytic leukemia (CLL) cells . These changes can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to BET bromodomain proteins, thereby preventing these proteins from interacting with acetylated histones and transcription factors . This can lead to changes in gene expression, including the downregulation of genes that promote cell proliferation .
Dosage Effects in Animal Models
It has been reported that this compound impairs tumor growth in USC-ARK and USC-ARK2 xenograft mouse models .
Metabolic Pathways
Given its role as a BET bromodomain inhibitor, it is likely that this compound can influence various metabolic pathways by altering the expression of genes involved in these pathways .
Subcellular Localization
Given its role as a BET bromodomain inhibitor, it is likely that this compound localizes to the nucleus where it can interact with BET proteins and influence gene expression .
Vorbereitungsmethoden
Die Synthese von GS-5829 beinhaltet die Herstellung eines kleinmolekularen Inhibitors, der selektiv an die Bromodomänen von BET-Proteinen bindet. Die spezifischen Syntheserouten und Reaktionsbedingungen für GS-5829 sind proprietär und werden nicht öffentlich bekannt gegeben. Der allgemeine Ansatz beinhaltet die Verwendung von organischen Synthesetechniken, um ein Molekül zu erzeugen, das BET-Proteine effektiv hemmen kann .
Analyse Chemischer Reaktionen
GS-5829 durchläuft verschiedene chemische Reaktionen, hauptsächlich in Bezug auf seine Wechselwirkung mit BET-Proteinen. Die Verbindung bindet an die acetylierten Lysin-Erkennungsmotive in den Bromodomänen von BET-Proteinen, behindert deren Wechselwirkung mit acetylierten Histonen und stört die Transkription von BET-regulierten Zielgenen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind die inhibierten BET-Proteine und die anschließende Herunterregulierung der Onkogenexpression .
Vergleich Mit ähnlichen Verbindungen
Zu ähnlichen Verbindungen gehören JQ1, CPI-203 und GS-626510 . Diese Verbindungen zielen ebenfalls auf die Bromodomänen von BET-Proteinen ab und hemmen deren Wechselwirkung mit acetylierten Histonen. GS-5829 hat einzigartige Eigenschaften in Bezug auf seine Selektivität und Potenz gegen BET-Proteine gezeigt . In vergleichenden Studien hat GS-5829 eine größere Wirksamkeit bei der Reduzierung des Tumorwachstums und der Induktion von Apoptose in Krebszellen im Vergleich zu anderen BET-Inhibitoren gezeigt .
Eigenschaften
IUPAC Name |
[2-cyclopropyl-6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-benzimidazol-4-yl]-dipyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2/c1-15-23(16(2)33-31-15)18-13-19(24-20(14-18)29-25(30-24)17-9-10-17)26(32,21-7-3-5-11-27-21)22-8-4-6-12-28-22/h3-8,11-14,17,32H,9-10H2,1-2H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSUJGUHYXQSOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C3C(=C2)NC(=N3)C4CC4)C(C5=CC=CC=N5)(C6=CC=CC=N6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1637771-14-2 | |
| Record name | Alobresib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1637771142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alobresib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14970 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALOBRESIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QBL0BLP3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



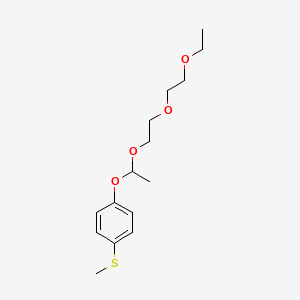


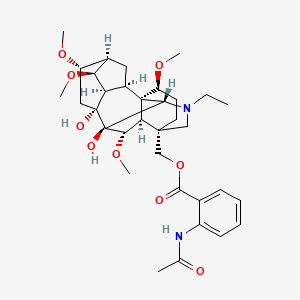
![[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B605254.png)
![13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;hydrochloride](/img/structure/B605257.png)
![2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B605258.png)

